

"N-(2-Chloroethyl)-N-methyldodecanamide potential research applications"

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Compound of Interest

Compound Name: *N-(2-Chloroethyl)-N-methyldodecanamide*

CAS No.: 84803-68-9

Cat. No.: B12651413

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Technical Guide: **N-(2-Chloroethyl)-N-methyldodecanamide** (N-CMD)

Abstract

N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9), herein referred to as N-CMD, is a lipophilic electrophile characterized by a dodecyl fatty acid tail linked to a reactive 2-chloroethyl amine moiety via an amide bond.[1] Unlike highly reactive nitrogen mustards, N-CMD possesses a "tuned" electrophilicity due to the electron-withdrawing nature of the amide carbonyl, which suppresses spontaneous aziridinium ion formation.[1] This guide details its applications as a stable precursor for cationic surfactants, a site-specific affinity label for hydrophobic protein pockets, and a synthetic intermediate for 2-oxazoline polymers.[1]

Part 1: Chemical Architecture & Physicochemical Profile[1]

Chemical Identity:

- IUPAC Name: **N-(2-Chloroethyl)-N-methyldodecanamide**[1]
- CAS Number: 84803-68-9[1]
- Molecular Formula: C₁₅H₃₀ClNO[1]
- Molecular Weight: 275.86 g/mol [1]
- Structural Motif: Lipophilic Tail (C₁₂) + Linker (Amide) + Electrophile (Alkyl Chloride).[1]

Physicochemical Properties:

- Solubility: Highly soluble in organic solvents (DCM, DMSO, Ethanol); insoluble in water.[1]
- LogP (Predicted): ~5.5 (High lipophilicity, membrane-partitioning).[1]
- Reactivity Profile: The amide nitrogen lone pair is delocalized into the carbonyl group, preventing the rapid intramolecular cyclization seen in amine mustards (e.g., mechlorethamine).[1] Consequently, N-CMD is stable in neutral aqueous solution but reacts with strong nucleophiles (thiolates, tertiary amines) or undergoes cyclization under basic/thermal stress.[1]

Part 2: Mechanistic Basis & Reactivity[1]

To apply N-CMD effectively, researchers must understand its dual reactivity modes.[1] Unlike standard alkyl halides, the neighboring amide group influences the reaction pathway.[1]

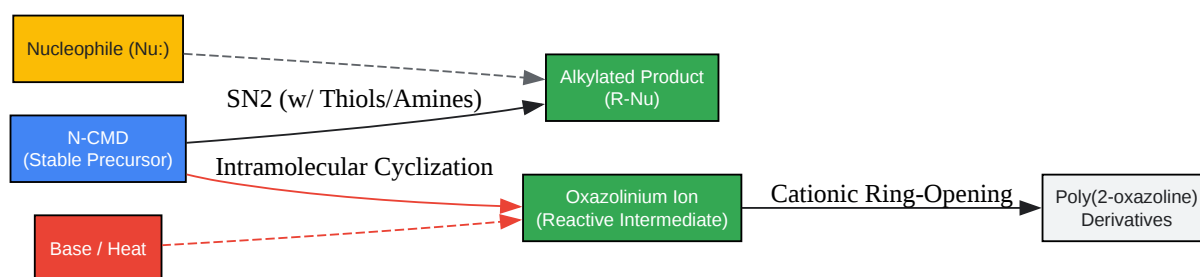
Mechanism A: Direct Alkylation (Bimolecular Substitution, SN₂)

In the presence of strong external nucleophiles (e.g., thiols, tertiary amines), N-CMD acts as a standard primary alkyl chloride.[1] The dodecyl tail anchors the molecule in lipid bilayers or hydrophobic domains, directing the alkylation event to these specific microenvironments.[1]

Mechanism B: Oxazoline Cyclization (Intramolecular)

Under basic conditions or elevated temperatures, the amide oxygen attacks the

-carbon, displacing the chloride to form a 2-undecyl-3-methyl-2-oxazolinium species.[1] This is a critical intermediate for polymer synthesis (cationic ring-opening polymerization).[1]



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Figure 1: Dual reactivity pathways of N-CMD.[1] The pathway is dictated by pH and the presence of external nucleophiles.[1]

Part 3: Primary Research Applications

Synthesis of Cationic Lipids (Gene Delivery Vectors)

N-CMD serves as a robust precursor for synthesizing cationic lipids used in lipid nanoparticles (LNPs).[1] By reacting N-CMD with tertiary amines (e.g., dimethylamine, trimethylamine), researchers can generate quaternary ammonium surfactants with a biodegradable amide linker.[1]

- Advantage: The amide bond is susceptible to enzymatic hydrolysis (amidases) in vivo, potentially reducing the long-term cytotoxicity associated with ether-linked cationic lipids.[1]
- Application: Formulation of lipoplexes for siRNA or mRNA delivery.[1]

Activity-Based Protein Profiling (ABPP)

The "chloroethyl-amide" motif acts as a latent electrophile.[1] It is sufficiently stable to resist rapid hydrolysis in buffer but reactive enough to modify hyper-reactive cysteine residues within hydrophobic enzyme pockets.[1]

- Target Class: Lipid-metabolizing enzymes (e.g., fatty acid amide hydrolase, ceramidases) that accommodate the dodecyl tail.[1]
- Methodology: N-CMD is incubated with the proteome.[1] The chloride is displaced by the active-site cysteine.[1] Subsequent digestion and mass spectrometry identify the modified residue.[1]

Surface Modification & Anchoring

N-CMD can be used to anchor hydrophobic chains onto surfaces bearing nucleophilic groups (e.g., amine-functionalized silica or glass).[1]

- Protocol: Treat amine-coated slides with N-CMD in DMF/Base.
- Result: A hydrophobic "lawn" of dodecyl chains, useful for creating superhydrophobic surfaces or lipid monolayer supports.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of N-CMD

A self-validating protocol for generating high-purity N-CMD.

Reagents:

- Lauroyl chloride (1.0 eq)[1]
- N-Methyl-2-chloroethylamine hydrochloride (1.1 eq)[1]
- Triethylamine (TEA) (2.2 eq)[1]
- Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

- Dissolution: Dissolve N-Methyl-2-chloroethylamine HCl in DCM at 0°C under nitrogen.
- Base Addition: Add TEA dropwise. The solution will become cloudy (TEA·HCl formation).[1]
[2]

- Acylation: Add Lauroyl chloride dropwise over 30 minutes, maintaining temperature < 5°C.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
- Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine.[1]
- Purification: Dry over MgSO₄, concentrate. Purify via flash chromatography if necessary.

Protocol B: Kinetic Alkylation Assay (NBP Test)

To verify the electrophilic activity of N-CMD before biological use.[1]

Principle: 4-(p-nitrobenzyl)pyridine (NBP) reacts with alkylating agents to form a colored product upon basification.[1]

- Prepare Stock: Dissolve N-CMD (10 mM) in DMSO.
- Reaction: Mix 100 µL N-CMD stock with 100 µL NBP (5% in acetone) and 100 µL Acetate Buffer (pH 4.0).
- Incubation: Heat at 80°C for 30 minutes (simulating accelerated aging/reactivity).
- Development: Cool on ice. Add 100 µL TEA/Acetone (1:1).
- Readout: Measure Absorbance at 560 nm (Purple color indicates active alkylation).

Part 5: Safety & Handling

- Hazard Class: Skin Irritant / Potential Sensitizer.[1]
- Handling: Although less volatile and reactive than mustard gas (amine), N-CMD is an alkylating agent.[1] Wear nitrile gloves and work in a fume hood.[1]
- Deactivation: Treat spills with 10% NaOH/Ethanol to force hydrolysis or cyclization to the less toxic hydroxy-amide species.[1]

References

- SIELC Technologies. (2018).[1] Separation of **N-(2-Chloroethyl)-N-methyldodecanamide** on Newcrom R1 HPLC column. SIELC Application Notes.[1] [Link](#)
- Pinpools. (2024).[1][3] Chemical Database: **N-(2-chloroethyl)-N-methyldodecanamide** (CAS 84803-68-9).[1] Pinpools B2B Platform.[1] [Link](#)[1]
- Zeller, W. J., et al. (1989).[1] Antineoplastic activity of esters and amides of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-aminoacids.[1] Cancer Research / PMC.[1] [Link](#)(Cited for mechanistic parallel of chloroethyl-amide reactivity).[1]
- Gimautdinova, O. I., et al. (1981).[1] Affinity labeling of the ribosomes from Escherichia coli by 4-(N-2-chloroethyl-N-methyl-aminobenzyl).[1] Molecular Biology Reports.[1] [Link](#)(Cited for affinity labeling applications of the chloroethyl-methyl-amino motif).[1]
- ChemicalBook. (2024).[1] 2-Chloroethylamine hydrochloride: Application and Synthesis.[Link](#)(Source for synthesis precursor protocols).[1]

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Sources

- [1. quod.lib.umich.edu \[quod.lib.umich.edu\]](http://quod.lib.umich.edu)
- [2. 2-Chloroethylamine 99 870-24-6 \[sigmaaldrich.com\]](http://sigmaaldrich.com)
- [3. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook \[chemicalbook.com\]](http://chemicalbook.com)
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